molecular formula C8H8O2 B1590540 2,3-Dihydrobenzofuran-6-ol CAS No. 23681-89-2

2,3-Dihydrobenzofuran-6-ol

Cat. No.: B1590540
CAS No.: 23681-89-2
M. Wt: 136.15 g/mol
InChI Key: IAFNMXBIRZBSFU-UHFFFAOYSA-N
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Description

2,3-Dihydrobenzofuran is an intermediate formed during the catalytic hydrodeoxygenation of benzofuran . It has been investigated for biotransformation using intact cells of Pseudomonas putida UV4 .


Synthesis Analysis

Synthetic approaches to the 2,3-dihydrobenzofuran ring system have been developed with an emphasis on recently developed methods . A strategy for the preparation of functionalized 2,3-dihydrobenzofuran derivatives involves the Cs2CO3-catalyzed domino annulation of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates .


Molecular Structure Analysis

The structure of 2,3-dihydrobenzofuran contains a saturated five-membered oxygen heterocycle fused with a benzene ring . Oxygen atoms are adjacent to aromatic systems .


Chemical Reactions Analysis

2,3-Dihydrobenzofuran can be produced eco-friendly by fast pyrolysis from Dendrocalamus asper biomass . The highest values of 2,3-dihydrobenzofuran were obtained at the lowest residence time and temperature evaluated .


Physical and Chemical Properties Analysis

The physicochemical pharmacokinetics and drug likeness score of 2,3-Dihydrobenzofuran-6-ol have been investigated . It did not violate the “Lipinski five rule” as drugs .

Scientific Research Applications

Biocatalytic Synthesis

2,3-Dihydrobenzofurans, like 2,3-Dihydrobenzofuran-6-ol, are important pharmacophores in bioactive molecules. A biocatalytic strategy enables highly diastereo- and enantioselective construction of these compounds. These methods, involving engineered myoglobins, offer high enantiopurity and yields, useful for developing metalloprotein catalysts for carbene transfer reactions (Vargas et al., 2019).

Natural Product Synthesis

Natural products containing the 2,3-Dihydrobenzofuran skeleton, like this compound, have seen extensive synthetic studies. Techniques have been developed for synthesizing a range of natural products with this core structure, demonstrating the compound's versatility in natural product chemistry (Chen et al., 2019).

Chemical Synthesis and Functionalization

There are innovative methods for the enantioselective synthesis of 2,3-dihydrobenzofurans, involving sequential C-H functionalization reactions. These methods are pivotal for diversifying the structural possibilities of 2,3-dihydrobenzofuran derivatives (Wang et al., 2013).

Application in Antitumor Agents

Certain 2,3-dihydrobenzofuran derivatives demonstrate potential as antitumor agents. They have shown promising activity in inhibiting tubulin polymerization, a critical process in cell division. This makes them potential candidates for cancer treatment (Pieters et al., 1999).

Chemoenzymatic Asymmetric Synthesis

The chemoenzymatic asymmetric synthesis of optically active 2,3-dihydrobenzofurans offers a straightforward approach to producing these compounds in enantiopure form. This method combines kinetic resolution and bioreduction techniques (Mangas-Sánchez et al., 2010).

Catalytic Synthesis

Advancements in catalysis have enabled the synthesis of this compound derivatives through reactions like aqueous transfer hydrogenation and asymmetric Heck/Tsuji-Trost reactions. These methods provide a route to optically pure compounds and highlight the compound's utility in complex synthesis processes (Fang et al., 2017; Tu et al., 2023).

Safety and Hazards

Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .

Mechanism of Action

Target of Action

2,3-Dihydrobenzofuran-6-ol is a benzofuran derivative that has been shown to have strong biological activities . It has been found to have significant cell growth inhibitory effects on different types of cancer cells . The primary targets of this compound are these cancer cells, where it exhibits its anti-tumor activity .

Mode of Action

The mode of action of this compound involves its interaction with its targets, the cancer cells. It has been found to have significant cell growth inhibitory effects . This suggests that this compound interacts with the cellular machinery involved in cell growth and proliferation, leading to the inhibition of these processes .

Biochemical Pathways

Given its anti-tumor activity, it is likely that it affects pathways involved in cell growth and proliferation . The downstream effects of this interaction would be the inhibition of tumor growth and potentially the induction of cell death in the cancer cells .

Result of Action

The result of the action of this compound is the inhibition of cell growth in various types of cancer cells . This leads to the potential reduction in tumor size and could potentially lead to the death of the cancer cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds or drugs could potentially affect the efficacy of this compound. Additionally, factors such as pH and temperature could potentially influence the stability of this compound .

Biochemical Analysis

Biochemical Properties

2,3-Dihydrobenzofuran-6-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain fungal, bacterial, and viral proteins . The compound exhibits binding affinity to active residues of these proteins, which can be explored through molecular docking and molecular dynamics simulations . These interactions suggest that this compound could be a potential candidate for developing antimicrobial agents.

Cellular Effects

This compound affects various types of cells and cellular processes. It has demonstrated significant cell growth inhibitory effects on different cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the proliferation of cancer cells by interfering with specific signaling pathways and inducing apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to active sites of target proteins, leading to inhibition of their activity . This binding can be studied using molecular docking techniques, which reveal the potential interactions and binding affinities of this compound with various proteins . Additionally, the compound can modulate gene expression by affecting transcription factors and signaling pathways involved in cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of target proteins and prolonged effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects without significant toxicity . At higher doses, it can cause adverse effects, including cytotoxicity and organ damage . The threshold effects observed in these studies indicate that careful dosage optimization is necessary to maximize the therapeutic benefits while minimizing potential toxic effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active metabolites . The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism . Understanding the metabolic pathways of this compound is essential for elucidating its pharmacokinetics and optimizing its therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . The distribution of this compound can affect its bioavailability and therapeutic efficacy, making it important to study its transport mechanisms in detail.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.

Properties

IUPAC Name

2,3-dihydro-1-benzofuran-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5,9H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAFNMXBIRZBSFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20481776
Record name 2,3-dihydrobenzofuran-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20481776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23681-89-2
Record name 2,3-dihydrobenzofuran-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20481776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-1-benzofuran-6-ol
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Synthesis routes and methods I

Procedure details

6-Hydroxycoumaran-3-one (15 g) was suspended in ethanol (75 ml) and hydrazine hydrate (10 ml, 90%) was added and the mixture heated at reflux for 1 hour. The solvent was evaporated and a solution of potassium hydroxide (15 g) in ethylene glycol (100 ml) was added to the residue. The resulting mixture was distilled with stirring until the internal temperature reached 185°-190° C. This temperature was maintained until no more nitrogen was evolved, approximately 1.5 hours. After cooling, the mixture was added to dilute hydrochloric acid containing sufficient acid to make the mixture acidic. This acidified mixture was then extracted with ether, dried and distilled (110°-120° C./0.75 mm) to give 6-hydroxy-2,3-dihydrobenzofuran.
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

6-Hydroxy-2H-benzofuran-3-one (3 g) was suspended in anhydrous tetrahydrofuran under an argon atmosphere and cooled to 0° C. Lithium aluminium hydride (20 ml of a 1M solution in tetrahydrofuran) was added dropwise over 10 min and the reaction allowed to reach room temperature over 2 hours. The reaction was cooled to 0° C. and treated dropwise with saturated ammonium chloride solution. Ethyl acetate (200 ml) was added and the mixture filtered through Celite. The ethyl acetate layer was separated, dried (MgSO4) and evaporated to dryness under reduced pressure. The resulting mixture of 2,3-dihydro-benzofuran-3,6-diol and benzofuran-6-ol (approximately 1:1 by 250 MHz 1H NMR) was dissolved in a mixture of hydrochloric acid (200 ml, 5M aqueous solution) and methanol (300 ml) and palladium hydroxide (0.5 g) added. The mixture was stirred under a hydrogen atmosphere for 3 hours then filtered through Celite. The organics were removed by evaporation under reduced pressure and the resulting solution neutralised with concentrated anmmonia solution. The product was extracted into dichloromethane. The dichloromethane solution was dried (MgSO4) and evaporated to dryness under reduced pressure to yield the title compound (2.5 g, 92%). 1H NMR (250 MHz, CDCl3) δ: 3.11 (2H, t, J=8.4 Hz), 4.57 (2H, t, J=8.4 Hz), 6.27-6.34 (2H, m), 6.92-7.02 (1H, m); m/z (API+): 139.1 (M+3H+).
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92%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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